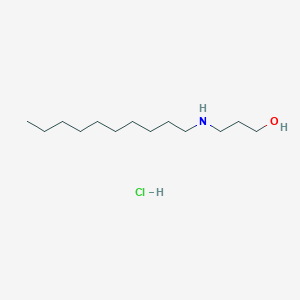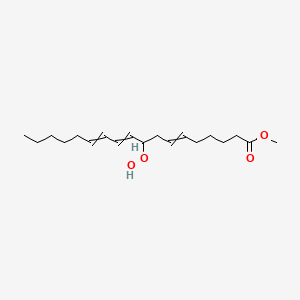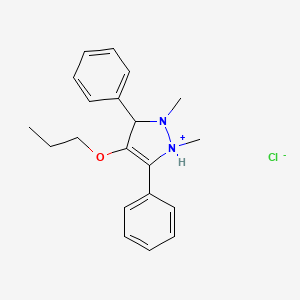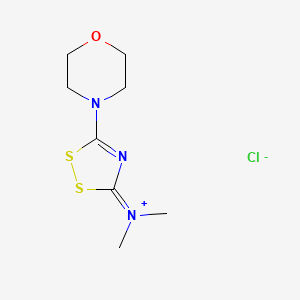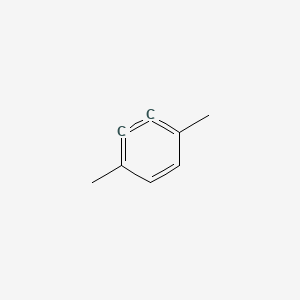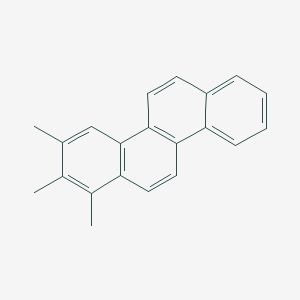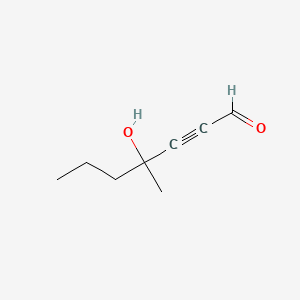
4-Hydroxy-4-methyl-2-heptynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-methyl-2-heptynal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a heptynal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-heptynal can be achieved through several methods. One common approach involves the aldol condensation of acetone with propargyl aldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and subsequent steps may require catalysts like palladium or platinum for selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of ion exchange resins and magnesium hydroxide as mixed catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-methyl-2-heptynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4-Hydroxy-4-methyl-2-heptynoic acid.
Reduction: 4-Hydroxy-4-methyl-2-heptynol.
Substitution: Depending on the substituent, various derivatives can be formed.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-methyl-2-heptynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-methyl-2-heptynal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical processes. The compound’s reactivity is largely determined by the presence of the triple bond, which can undergo addition reactions with electrophiles and nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
4-Hydroxy-4-methyl-2-pentanol: A related alcohol with similar reactivity but different physical properties.
Uniqueness
The presence of the triple bond in the heptynal structure allows for unique chemical transformations that are not possible with compounds like 4-Hydroxy-4-methyl-2-pentanone .
Propiedades
Número CAS |
58678-94-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-hydroxy-4-methylhept-2-ynal |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 |
Clave InChI |
KLJUFRONANNLHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C#CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


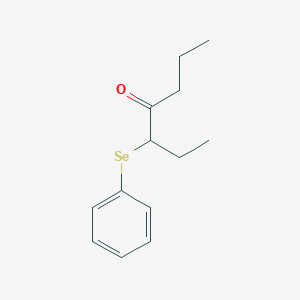

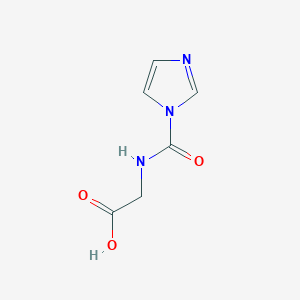
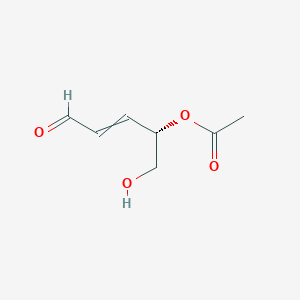
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
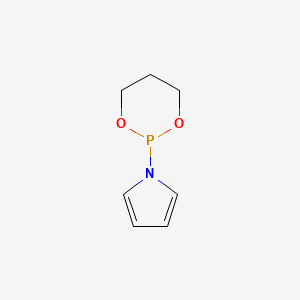

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
